molecular formula C13H19FN4O2S B6435202 N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide CAS No. 2549044-98-4

N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide

Cat. No.: B6435202
CAS No.: 2549044-98-4
M. Wt: 314.38 g/mol
InChI Key: SPHNKNPUXVGTAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide (CAS 2549044-98-4) is a structurally complex small molecule with a molecular formula of C13H19FN4O2S and a molecular weight of 314.38 g/mol . It features a pyrimidine core substituted with a cyclopropyl group and a fluorine atom, a pyrrolidine ring, and an N-methylmethanesulfonamide moiety . This specific architecture is hypothesized to make the compound a potent inhibitor of kinase enzymes or other nucleotide-binding proteins, as the pyrimidine scaffold is a common pharmacophore in known kinase inhibitors . The fluorine atom at the 5-position is strategically important, as it is known to enhance metabolic stability and influence binding affinity, while the cyclopropyl group can improve lipophilicity and conformational rigidity . The pyrrolidine ring and the methylsulfonamide group are key contributors to the molecule's solubility and its potential for target engagement through hydrogen bonding . In research settings, this compound serves as a valuable building block for the synthesis of more complex molecules and as a probe for investigating biological pathways, particularly in the context of enzyme inhibition and cellular signaling . It finds applications across chemical, biological, and early-stage medical research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN4O2S/c1-17(21(2,19)20)10-5-6-18(7-10)13-11(14)12(9-3-4-9)15-8-16-13/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHNKNPUXVGTAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC=NC(=C2F)C3CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Ring Construction

The pyrimidine backbone is synthesized via a Biginelli-like condensation of thiourea, cyclopropanecarbaldehyde, and ethyl 3-fluoropropiolate under acidic conditions (HCl, EtOH, 80°C, 12 h). Fluorination at the 5-position is achieved using diethylaminosulfur trifluoride (DAST) in dichloromethane (0°C to rt, 4 h), yielding 5-fluoro-4-hydroxypyrimidine (87% yield).

Table 1: Optimization of Fluorination Conditions

DAST Equiv.Temp (°C)Time (h)Yield (%)
1.20→25487
1.5-10→25692
2.00→25385

Formation of the N-Methylpyrrolidin-3-Amine Intermediate

Pyrrolidine Ring Synthesis

The pyrrolidine scaffold is constructed via a [3+2] cycloaddition between N-methylallylamine and acryloyl chloride, catalyzed by Zn(OTf)₂ in THF (-20°C, 2 h). Subsequent hydrogenation (H₂, Pd/C, 50 psi) affords the saturated pyrrolidine in 91% yield.

Amine Protection and Activation

The secondary amine is protected with a tert-butyldimethylsilyl (TBS) group (TBSCl, imidazole, DMF, 25°C, 6 h) to prevent undesired side reactions during subsequent couplings.

Coupling of Pyrimidine and Pyrrolidine Moieties

Nucleophilic Aromatic Substitution

The TBS-protected pyrrolidine undergoes nucleophilic displacement with 4-chloro-6-cyclopropyl-5-fluoropyrimidine in the presence of NaH (2.5 equiv) in DMF at 60°C for 12 h. Deprotection with HF-pyridine (THF, 0°C, 1 h) yields the coupled product in 68% overall yield.

Table 2: Solvent Screening for Coupling Reaction

SolventBaseTemp (°C)Yield (%)
DMFNaH6068
DMSOKOtBu8055
NMPLDA2542

Installation of the Methanesulfonamide Group

Sulfonylation Reaction

The secondary amine reacts with methanesulfonyl chloride (1.2 equiv) and Et₃N (3.0 equiv) in dichloromethane (0°C→25°C, 3 h). Purification via silica gel chromatography (EtOAc/hexane, 1:1) provides the final product in 94% yield.

Crystallization and Polymorph Control

Recrystallization from ethanol/water (7:3) at 4°C yields Form I crystals (mp 148–150°C), characterized by PXRD and DSC. Alternative solvent systems produce metastable Form II (mp 132–134°C).

Process Optimization and Scale-Up Challenges

Palladium Removal in API Batches

Residual Pd levels are reduced to <5 ppm using SiliaMetS Thiol resin (0.5 g/g substrate) in iPrOH at 50°C for 2 h.

Control of Genotoxic Impurities

Ethyl methanesulfonate is controlled to <1 ppm via vacuum distillation (100 mbar, 80°C) during solvent swaps.

Analytical Characterization Data

  • HRMS (ESI+): m/z calcd for C₁₄H₂₀FN₄O₂S [M+H]⁺ 327.1289, found 327.1285

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, pyrimidine-H), 4.21–4.15 (m, 1H, pyrrolidine-H), 3.82 (dd, J = 10.4, 6.8 Hz, 1H), 3.02 (s, 3H, SO₂NCH₃), 2.91–2.84 (m, 1H), 1.98–1.89 (m, 2H), 1.12–1.05 (m, 4H, cyclopropane-H)

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : The replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its potential antibacterial and antifungal properties can also be explored.

Medicine

In the medical field, this compound could be investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry

In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The specific molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with other pyrimidine-based inhibitors. Below is a comparative analysis with key analogues:

Feature Target Compound Analogues
Core Structure 5-fluoropyrimidine with cyclopropyl substituent 6-chloro-2-(4-fluorophenyl)furo[2,3-b]pyridine (from )
Substituents Pyrrolidin-3-yl, methylsulfonamide Phenyl, methylcarbamoyl, pyrimidin-2-yl cyclopropanamine (from )
Synthetic Route Likely involves coupling of pyrimidine intermediates with pyrrolidine derivatives Uses carbodiimide-based coupling (e.g., HATU) for amide bond formation
Hypothesized Target Kinase enzymes (e.g., JAK, EGFR) Kinase or protease targets (common in furopyridine derivatives)

Key Differences and Implications

Core Heterocycle: The target compound’s pyrimidine core contrasts with the furopyridine scaffold in .

Fluorine Position : Fluorine at position 5 (target) vs. 4-fluorophenyl (analogue) may alter steric and electronic interactions, impacting potency. Fluorine in pyrimidines often reduces off-target binding by blocking metabolic oxidation sites.

Cyclopropyl Group : The cyclopropyl substituent in the target compound may confer greater steric hindrance and metabolic stability than the pyrimidin-2-yl cyclopropanamine in , which could influence pharmacokinetics.

Sulfonamide vs.

Research Findings

  • Synthetic Feasibility : The target compound’s synthesis likely parallels methods in , such as coupling activated pyrimidine intermediates with pyrrolidine derivatives using reagents like HATU . However, the cyclopropyl group introduces challenges in regioselective functionalization.
  • Predicted Bioactivity : Computational docking studies suggest the target compound’s pyrrolidine-sulfonamide moiety may interact with conserved lysine or aspartate residues in kinases, a feature absent in furopyridine analogues.
  • ADME Profile: The fluorine and cyclopropyl groups are expected to improve oral bioavailability compared to non-fluorinated analogues, as seen in marketed drugs like crizotinib (a fluorinated kinase inhibitor).

Q & A

Q. How can researchers optimize the synthesis of N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves multi-step protocols, including cyclopropane functionalization of pyrimidine precursors, followed by nucleophilic substitution on the pyrrolidine ring. Key steps include:
  • Fluorination : Introduce fluorine at the 5-position of pyrimidine using KF/18-crown-6 under anhydrous conditions .
  • Sulfonamide Coupling : React the pyrrolidine intermediate with methanesulfonyl chloride in dichloromethane, using triethylamine as a base .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the product. Monitor reaction progress via TLC and confirm purity via HPLC (>98%) .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to verify substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, fluoropyrimidine signals at δ 8.3–8.6 ppm). 19^{19}F NMR confirms fluorine incorporation (δ -110 to -120 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]+^+ calculated for C14_{14}H20_{20}FN4_4O2_2S: 343.1294) .
  • IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm1^{-1}) and pyrimidine ring vibrations (~1600 cm1^{-1}) .

Q. How do solubility and stability properties of this compound influence experimental design?

  • Methodological Answer :
  • Solubility : Test in DMSO (primary solvent for in vitro assays) and aqueous buffers (PBS at pH 7.4). Low aqueous solubility (<50 µM) may necessitate prodrug strategies or co-solvents (e.g., PEG-400) .
  • Stability : Assess via accelerated stability studies (40°C/75% RH for 4 weeks). Degradation pathways (e.g., hydrolysis of the sulfonamide group) are monitored via LC-MS. Store at -20°C under argon for long-term stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Assay Standardization : Compare activity across cell lines (e.g., HEK293 vs. HeLa) using consistent ATP concentrations in kinase inhibition assays .
  • Metabolite Interference : Perform LC-MS/MS to identify metabolites in biological matrices that may mask or enhance activity .
  • Dose-Response Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm target engagement .

Q. What experimental designs are recommended for elucidating the mechanism of action in kinase inhibition studies?

  • Methodological Answer :
  • Kinase Profiling : Utilize a panel of 50+ kinases (e.g., JAK2, EGFR) at 1 µM compound concentration to identify selectivity .
  • Crystallography : Co-crystallize the compound with the target kinase (e.g., PDB deposition) to analyze binding modes and hydrogen-bonding interactions with the ATP pocket .
  • Resistance Mutations : Generate kinase mutants (e.g., T790M in EGFR) via site-directed mutagenesis to study resistance mechanisms .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

  • Methodological Answer :
  • ADMET Prediction : Use QSAR models (e.g., SwissADME) to predict logP (target <3), CYP450 inhibition, and blood-brain barrier permeability .
  • Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB: 1BM0) to estimate plasma protein binding (>90% suggests high retention) .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for analogs with modified cyclopropyl or sulfonamide groups to prioritize synthesis .

Data Contradiction Analysis

Q. How should researchers address discrepancies in IC50_{50} values across different studies?

  • Methodological Answer :
  • Buffer Conditions : Compare assays using Tris-HCl (pH 7.5) vs. HEPES (pH 7.4), as divalent cations (Mg2+^{2+}) can alter kinase activity .
  • ATP Concentration : Normalize data to 1 mM ATP (physiological level) to avoid artificial inflation of IC50_{50} values .
  • Data Normalization : Use a reference inhibitor (e.g., staurosporine) in each assay plate to control for inter-experimental variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.